![molecular formula C19H24N4O2 B2582737 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034280-57-2](/img/structure/B2582737.png)
2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic compound that features a pyridine ring, a cyclohexyl group, and a pyrimidine moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced through reactions such as halogenation or nitration.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.
Pyrimidine moiety incorporation: The pyrimidine ring is often synthesized separately and then coupled with the intermediate compound through nucleophilic substitution or other coupling reactions.
Final assembly: The final step involves the coupling of the pyridine, cyclohexyl, and pyrimidine components under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., EVT-3046040 and EVT-2717181), hydrolysis typically proceeds as follows:
Reaction Type | Conditions | Products | Yield |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 12–18 hours | 2-(Pyridin-3-yl)acetic acid + (1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexylamine | ~75% |
Basic Hydrolysis | 2M NaOH, 80°C, 8 hours | Sodium salt of 2-(pyridin-3-yl)acetic acid + cyclohexylamine derivative | ~68% |
Key Notes :
-
Reaction rates depend on steric hindrance from the cyclohexyl and pyrimidinyl groups.
-
Basic hydrolysis may require phase-transfer catalysts to improve efficiency.
Nucleophilic Aromatic Substitution
The pyrimidine ring (4,6-dimethylpyrimidin-2-yl) can undergo substitution at the 2-position oxygen. In analogous compounds (e.g., WO2013012723A1 ), such reactions often involve:
Limitations :
-
Steric bulk from the cyclohexyl group reduces reactivity at the pyrimidine ring .
-
Electron-donating methyl groups (4,6-positions) deactivate the pyrimidine toward electrophilic substitution .
Pyridine Ring Oxidation
The pyridin-3-yl group can be oxidized to pyridine N-oxide under mild conditions:
Oxidizing Agent | Conditions | Product |
---|---|---|
mCPBA | CH₂Cl₂, 0°C → RT, 4 hours | 2-(Pyridin-3-yl N-oxide)-acetamide derivative |
Cyclohexyl Ether Reduction
The ether linkage in the cyclohexyl group is resistant to standard reducing agents (e.g., LiAlH₄) but may cleave under Birch conditions:
Reducing Agent | Conditions | Outcome |
---|---|---|
Na/NH₃(l) | −33°C, 6 hours | Cleavage to cyclohexanol and pyrimidine fragment |
Coordination Chemistry
The pyridine and pyrimidine nitrogen atoms can act as ligands for metal ions. Studies on related compounds (e.g., CID 447652 ) show:
Metal Ion | Coordination Site | Application |
---|---|---|
Pd(II) | Pyridinyl N | Catalytic cross-coupling reactions |
Fe(III) | Pyrimidinyl N | Magnetic or redox-active materials |
Stoichiometry : Typically forms 1:1 or 1:2 (ligand:metal) complexes, confirmed by UV-Vis and ESR spectroscopy .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of similar acetamides (e.g., EVT-3046040) reveals:
Condition | Stability | Degradation Products |
---|---|---|
150°C, air | Stable for >24 hours | None detected |
UV light (254 nm) | Decomposes within 8 hours | Fragmented aromatic byproducts (HPLC-MS) |
Functionalization via Cross-Coupling
The pyridine ring supports Suzuki-Miyaura couplings at the 4-position (if unsubstituted). For example:
Reaction | Conditions | Outcome |
---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Introduction of aryl/heteroaryl groups at pyridin-3-yl position |
Limitation : Existing substituents (e.g., acetamide) may direct coupling to specific positions .
Wissenschaftliche Forschungsanwendungen
The primary applications of this compound are in the field of medicinal chemistry , particularly as a potential therapeutic agent. Research indicates that it may exhibit significant activity against various biological targets, including:
- Neuronal Nitric Oxide Synthase Inhibition : The compound has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the nervous system. Inhibitors of nNOS have potential therapeutic applications in neurodegenerative diseases and conditions characterized by excessive nitric oxide production .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cancer Research : The compound's structure suggests potential applications in oncology. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies indicate that modifications to the pyridine and cyclohexyl groups can significantly influence biological activity. For instance, the introduction of different substituents on the pyridine ring can enhance selectivity towards specific biological targets while reducing off-target effects .
Case Study 1: nNOS Inhibition
A study conducted on various derivatives of this compound demonstrated that certain modifications led to enhanced selectivity and potency against nNOS compared to other isoforms like endothelial nitric oxide synthase (eNOS). The most potent derivative exhibited an inhibition constant (Ki) in the low nanomolar range, highlighting its potential as a therapeutic agent for conditions involving nitric oxide dysregulation .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several derivatives, one variant of this compound showed significant inhibition zones against both S. aureus and E. coli when tested using the disc diffusion method. The results indicated that structural modifications could lead to improved antimicrobial properties, suggesting avenues for further development in antibiotic research .
Wirkmechanismus
The mechanism of action for 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways by interacting with key proteins or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-3-yl)-N-cyclohexylacetamide: Lacks the pyrimidine moiety.
N-[(1r,4r)-4-cyclohexyl]acetamide: Lacks both the pyridine and pyrimidine rings.
2-(pyridin-3-yl)-N-[(4,6-dimethylpyrimidin-2-yl)oxy]acetamide: Lacks the cyclohexyl group.
Uniqueness
The presence of both the pyridine and pyrimidine rings, along with the cyclohexyl group, makes 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide unique. This combination of structural features may confer specific biological activities and chemical properties not found in similar compounds.
Biologische Aktivität
The compound 2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic derivative that has drawn attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyridine ring and a cyclohexyl group substituted with a pyrimidine moiety. This unique combination is hypothesized to enhance its biological activity through specific interactions with target proteins.
Antiviral Activity
Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant antiviral properties. A study focused on related compounds found that certain 2-(pyridin-3-yloxy)acetamide derivatives demonstrated moderate inhibitory effects against HIV-1, with effective concentrations (EC50) ranging from 8.18 μM to 41.52 μM . This suggests that the structural features of the compound may contribute to its antiviral efficacy.
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of viral replication can be linked to its ability to interfere with key enzymatic pathways involved in nucleotide biosynthesis. Specifically, targeting the pyrimidine synthesis pathway has shown promising results in inhibiting hepatitis E virus (HEV) replication . Such mechanisms are critical for developing antiviral therapies.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis was performed on similar compounds, revealing that modifications at specific positions on the pyridine and pyrimidine rings significantly affect biological activity. For instance, compounds with 2,6-dihalophenyl substitutions exhibited enhanced reverse transcriptase inhibitory activity compared to standard treatments like nevirapine .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. Notably, some pyrimidine derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents . The selectivity index (SI) was calculated for several compounds, indicating their therapeutic window.
Data Summary
Compound Name | EC50 (μM) | Target Virus | Mechanism of Action |
---|---|---|---|
2-(Pyridin-3-yloxy)acetamide derivative Ij | 8.18 | HIV-1 | RT Inhibition |
Pyrimidine analogs | Varies | HEV | Nucleotide biosynthesis inhibition |
Pyridine-pyrimidine conjugates | Varies | Various cancer lines | Cytotoxicity |
Eigenschaften
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)25-17-7-5-16(6-8-17)23-18(24)11-15-4-3-9-20-12-15/h3-4,9-10,12,16-17H,5-8,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKMUAWNQVXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.